10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
The compound 10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine features a pentacyclic framework with a central phosphorus atom, two iodine substituents at positions 10 and 16, and chiral (1R)-1-phenylethyl groups attached to the phosphorus center. This structure confers unique electronic, steric, and stereochemical properties, making it relevant for applications in catalysis, medicinal chemistry, or materials science. The iodine atoms likely enhance electrophilicity and molecular weight (estimated >600 g/mol), while the chiral phenylethyl groups contribute to enantioselective interactions .
Properties
IUPAC Name |
10,16-diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28I2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMZWIDTMZYFT-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4I)C6=C(O3)C(=CC7=CC=CC=C76)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4I)C6=C(O3)C(=CC7=CC=CC=C76)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28I2NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of phosphapentacyclo derivatives with variable substituents. Key analogs include:
Key Observations :
Reactivity and Functional Comparisons
- Alkylation Potential: Unlike phosphoramide mustard derivatives (e.g., in ), which form aziridinium intermediates for alkylation, the target compound’s iodine substituents and rigid pentacyclic framework may limit such reactivity. Instead, iodine could participate in halogen-bonding or Suzuki-Miyaura coupling .
- Catalytic Activity : The phenylethyl auxiliaries in ’s catalysts demonstrate that bulky, chiral amines enhance enantioselectivity. The target’s bis-phenylethyl groups may similarly stabilize transition states in asymmetric catalysis .
Computational Similarity Assessment
Per and , compound similarity is assessed using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. Key findings:
- Structural Similarity : The target shares a pentacyclic backbone with methoxy analogs (Tanimoto >0.7), but iodine substituents create distinct electronic profiles.
- Activity Cliffs: Despite structural similarities, the iodine atoms may drastically alter biological activity, exemplifying "activity cliffs" where minor structural changes lead to significant functional differences .
Research Implications and Limitations
While direct studies on the target compound are absent in the provided evidence, comparisons with analogs suggest:
- Applications: Potential use in catalysis (leveraging chiral centers) or as a halogenated scaffold in drug design.
- Limitations : Methoxy analogs offer better solubility, whereas the target’s iodine groups may complicate pharmacokinetics. Further experimental validation is required.
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